
3-Methylhexa-2,4-dienoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylhexa-2,4-dienoyl chloride is an organic compound with the molecular formula C7H9ClO. It is a derivative of hexa-2,4-dienoic acid, where the carboxyl group is replaced by a chloride group. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methylhexa-2,4-dienoyl chloride can be synthesized through the reaction of 3-methylhexa-2,4-dienoic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the carboxylic acid reacts with thionyl chloride to form the corresponding acyl chloride, releasing sulfur dioxide (SO2) and hydrogen chloride (HCl) gases as by-products.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and efficient gas scrubbing systems to handle the by-products. The reaction is carefully controlled to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Methylhexa-2,4-dienoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Addition Reactions: The conjugated diene system in the compound can participate in addition reactions with electrophiles, such as halogens or hydrogen halides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines (e.g., methylamine), alcohols (e.g., methanol), and thiols (e.g., ethanethiol). These reactions typically occur under mild conditions with the presence of a base to neutralize the released HCl.
Addition Reactions: Reagents such as bromine (Br2) or hydrogen bromide (HBr) are used. These reactions often require a catalyst or specific conditions to proceed efficiently.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Amides, esters, and thioesters.
Addition Reactions: Dihalides or halohydrins.
Oxidation and Reduction: Carboxylic acids or alcohols.
Scientific Research Applications
3-Methylhexa-2,4-dienoyl chloride is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: It is involved in the synthesis of potential drug candidates and bioactive compounds.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-methylhexa-2,4-dienoyl chloride involves its reactivity as an acyl chloride. The compound readily reacts with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
Hexa-2,4-dienoyl chloride: Similar structure but without the methyl group at the 3-position.
3-Methylhexa-2,4-dienoic acid: The parent carboxylic acid of 3-methylhexa-2,4-dienoyl chloride.
3-Methylhexa-2,4-dienyl alcohol: The corresponding alcohol derivative.
Uniqueness
This compound is unique due to its combination of a conjugated diene system and an acyl chloride functional group. This combination imparts distinct reactivity, making it a valuable intermediate in organic synthesis.
Properties
CAS No. |
72006-12-3 |
|---|---|
Molecular Formula |
C7H9ClO |
Molecular Weight |
144.60 g/mol |
IUPAC Name |
3-methylhexa-2,4-dienoyl chloride |
InChI |
InChI=1S/C7H9ClO/c1-3-4-6(2)5-7(8)9/h3-5H,1-2H3 |
InChI Key |
AMUAAMAKGLXTCS-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC(=CC(=O)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


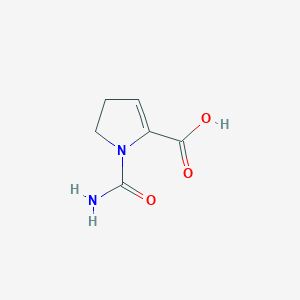

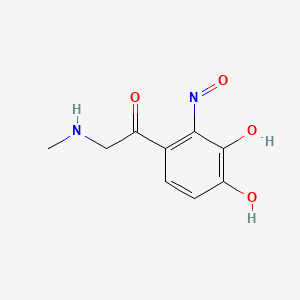
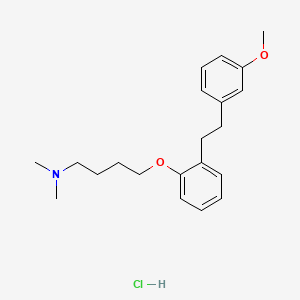
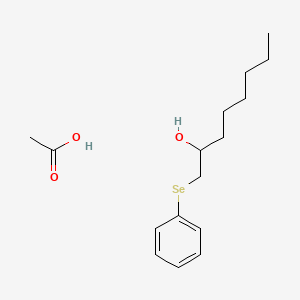
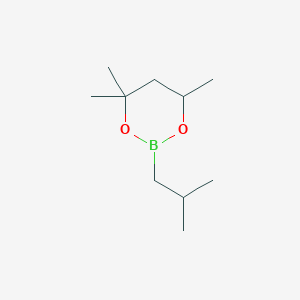
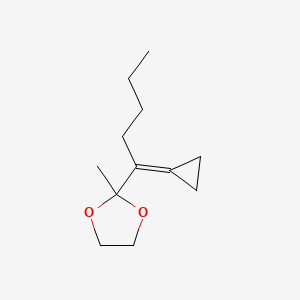

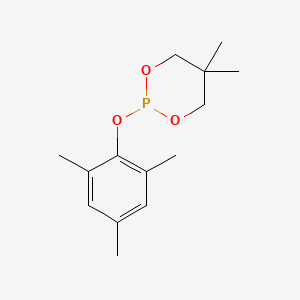
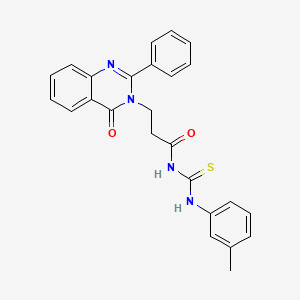
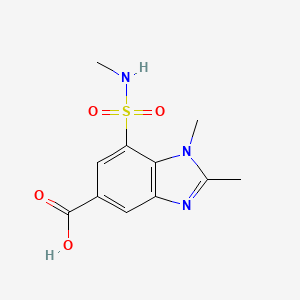

![4-[(Ethenylcarbamoyl)oxy]butyl prop-2-enoate](/img/structure/B14470234.png)

